molecular formula C31H42N6O3 B8085449 Anamorelin

Anamorelin

Cat. No.: B8085449
M. Wt: 546.7 g/mol
InChI Key: VQPFSIRUEPQQPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Anamorelin is a novel, orally-active, non-peptide agonist of the ghrelin receptor (growth hormone secretagogue receptor, GHSR). This small molecule mimics the activity of endogenous ghrelin, a hormone central to the regulation of appetite, energy balance, and growth hormone secretion . By selectively stimulating the GHSR, this compound promotes the release of growth hormone and insulin-like growth factor 1 (IGF-1), leading to increased food intake, body weight, and lean body mass in preclinical and clinical research models . Its primary research application is in the study of cancer anorexia-cachexia syndrome (CACS), a debilitating condition characterized by significant weight loss and muscle wasting . Investigations have focused on its effects in non-small cell lung cancer and gastric cancer cachexia, exploring its potential to counteract catabolic processes and improve nutritional status . The compound is also a valuable pharmacological tool for studying ghrelin signaling pathways, metabolic disorders, and energy homeostasis. This compound is supplied as the hydrochloride salt (this compound HCl; CAS 861998-00-7) to ensure high solubility and stability for in vitro and in vivo research applications . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

2-amino-N-[1-[3-benzyl-3-[dimethylamino(methyl)carbamoyl]piperidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H42N6O3/c1-30(2,32)28(39)34-26(18-23-20-33-25-15-10-9-14-24(23)25)27(38)37-17-11-16-31(21-37,29(40)36(5)35(3)4)19-22-12-7-6-8-13-22/h6-10,12-15,20,26,33H,11,16-19,21,32H2,1-5H3,(H,34,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQPFSIRUEPQQPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC(C3)(CC4=CC=CC=C4)C(=O)N(C)N(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H42N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Anamorelin typically involves multi-step organic synthesis. Key steps may include:

  • Formation of the indole ring through Fischer indole synthesis.
  • Introduction of the piperidine ring via nucleophilic substitution reactions.
  • Attachment of the benzyl group through Friedel-Crafts alkylation.
  • Formation of the carbamoyl group using carbamoyl chloride and a suitable amine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole ring or the piperidine ring.

    Reduction: Reduction reactions could target the carbamoyl group or other carbonyl-containing moieties.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the indole or piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base or acid catalyst.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Treatment of Cancer Cachexia

Anamorelin has been extensively studied for its efficacy in treating cancer cachexia. The ROMANA trials (ROMANA 1 and ROMANA 2) were pivotal Phase III studies that assessed the effectiveness of this compound in patients with advanced non-small cell lung cancer (NSCLC). Key findings include:

  • Weight Gain : Patients receiving this compound showed a statistically significant average weight gain of 1.0 kg compared to placebo .
  • Lean Body Mass (LBM) : An increase in LBM was observed in patients treated with this compound, indicating its potential to counteract muscle wasting .
  • Quality of Life : Improvements in quality of life metrics were noted, with significant enhancements in appetite and overall well-being .

Cancer-Related Fatigue

A Phase II study led by the MD Anderson Cancer Center is currently investigating the impact of this compound on cancer-related fatigue. Patients will receive daily doses of 100 mg for six weeks, with primary endpoints focused on fatigue assessment . This study aims to determine whether this compound can alleviate fatigue symptoms commonly experienced by cancer patients.

Safety and Tolerability

This compound has demonstrated a favorable safety profile across various studies. Common adverse effects include mild hyperglycemia and gastrointestinal disturbances, but serious adverse events were rare . In the ROMANA trials, only a small percentage of patients discontinued treatment due to side effects .

Summary of Clinical Trials

Study NameDesignPopulationPrimary EndpointResults
ROMANA 1Phase III, double-blindAdvanced NSCLC patientsWeight gainAvg. gain 1.0 kg vs placebo
ROMANA 2Phase III, double-blindAdvanced NSCLC patientsLBM increaseSignificant increase in LBM
MD Anderson StudyPhase IIAdvanced cancer patientsFatigue improvementOngoing study; results pending
Multicenter StudyOpen-label, single-armLow BMI cancer patientsAppetite & weight changeDurable efficacy observed

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Potential mechanisms could involve:

    Binding to receptors: Interaction with specific receptors in the body, leading to a biological response.

    Enzyme inhibition: Inhibition of enzymes involved in key metabolic pathways.

    Signal transduction: Modulation of signal transduction pathways through interaction with cellular proteins.

Comparison with Similar Compounds

Pharmacological and Structural Differences

Anamorelin distinguishes itself from other ghrelin receptor agonists through its superagonistic activity and unique binding mode. Structural analyses reveal that this compound stabilizes GHSR1a in a conformation that enhances Gq protein signaling, unlike synthetic ligands like CPD21 or PF-05190457, which exhibit weaker receptor activation .

Table 1: Pharmacological Comparison of Ghrelin Receptor Agonists

Compound Mechanism of Action EC50 (nM) Binding Affinity (Ki, nM) Half-Life Key Indications
This compound GHSR1a superagonist 0.74 0.70 7 hours Cancer cachexia (NSCLC)
Relamorelin GHSR1a agonist N/A N/A 2–3 hours Diabetic gastroparesis
CPD21 Partial GHSR1a agonist 12.3 8.5 N/A Preclinical research

Sources:

This compound vs. Relamorelin :

  • This compound demonstrates sustained weight gain (+2.7 kg over 24 weeks) and LBM improvement in NSCLC, though survival benefits are absent .

This compound vs. Megestrol Acetate :

  • Megestrol acetate , a progesterone analog, improves appetite but increases thrombotic risks and lacks effects on LBM .
  • This compound uniquely combines appetite stimulation with muscle mass preservation, albeit with metabolic risks (e.g., hyperglycemia) .

Table 2: Clinical Outcomes in Cancer Cachexia Trials

Study Compound Population LBM Change (kg) Body Weight Change (kg) Safety Concerns
ROMANA 1/2 This compound NSCLC +1.56* +2.7* QT prolongation, hyperglycemia
ONO-7643-05 This compound GI cancers +1.63 +1.5–3.0 Hyperglycemia (12.5%)
Phase II Relamorelin Healthy N/A +1.2 Mild nausea, diarrhea

placebo.

Biological Activity

Anamorelin hydrochloride, a synthetic ghrelin receptor agonist, has garnered attention for its potential therapeutic applications in treating cancer cachexia, particularly in patients with non-small cell lung cancer (NSCLC). This article delves into the biological activity of this compound, focusing on its pharmacological profile, mechanisms of action, and clinical implications.

This compound mimics the action of endogenous ghrelin, a hormone that stimulates appetite and promotes growth hormone (GH) release. By binding to the growth hormone secretagogue receptor (GHS-R), this compound enhances GH secretion and subsequently increases food intake and lean body mass (LBM) in cachectic patients.

Binding Affinity and Activity

Research indicates that this compound exhibits a high binding affinity for the ghrelin receptor, with an inhibition constant (Ki) of approximately 0.70 nM. In vitro studies have demonstrated its potent agonistic effects, stimulating GH release from rat pituitary cells with an effective concentration (EC50) of 1.5 nM .

In Vitro Studies

In vitro assays using HEK293 cells showed that this compound significantly stimulates GH release. The compound's selectivity was confirmed through extensive receptor screening, indicating minimal off-target effects at clinically relevant concentrations .

In Vivo Studies

Animal Studies:

  • Rats: Administration of this compound at doses of 3, 10, or 30 mg/kg resulted in a significant increase in food intake and body weight over six days compared to controls. Notably, GH levels rose significantly at higher doses .
  • Pigs: Similar results were observed in pigs where both single and continuous dosing led to increased GH and insulin-like growth factor (IGF-1) levels .
Study TypeSpeciesDose (mg/kg)Effect on Food IntakeEffect on Body WeightEffect on GH Levels
In VivoRats3, 10, 30Significant increaseSignificant increaseIncreased
In VivoPigs3.5 (single), 1 (continuous)IncreasedIncreasedIncreased

Phase III Trials

This compound is currently undergoing Phase III clinical trials for its efficacy in treating cancer cachexia. Preliminary results indicate that patients receiving this compound experienced significant improvements in appetite and LBM compared to those receiving placebo .

Case Studies

A notable case study involved a patient with advanced NSCLC who was treated with this compound. The patient showed marked improvements in appetite and weight gain over several weeks, correlating with elevated serum GH levels .

Pharmacokinetics

This compound has a plasma half-life of approximately 7 hours. Pharmacokinetic studies indicate that peak plasma concentrations are reached within 0.5 to 2 hours post-administration. The drug is primarily eliminated via feces (92%) and urine (8%), suggesting a favorable metabolic profile for chronic administration .

Q & A

Q. What is the mechanism of action of anamorelin in cancer cachexia, and how does it address multiple pathways?

this compound is a selective ghrelin receptor agonist (GHS-R1a) that targets appetite regulation, muscle protein synthesis, adipose tissue metabolism, and inflammatory pathways. It stimulates growth hormone (GH) and insulin-like growth factor-1 (IGF-1) secretion, which contribute to lean body mass (LBM) preservation and metabolic homeostasis . Methodologically, researchers should assess these pathways via biomarkers (e.g., GH/IGF-1 levels, inflammatory cytokines) and body composition analysis (DEXA scans) in preclinical and clinical models.

Q. What is the standard dosing protocol for this compound in clinical trials, and how is efficacy measured?

The established dose in phase III trials is 100 mg/day orally. Efficacy is primarily measured through LBM changes (via DEXA), appetite improvement (Anderson Symptom Assessment Scale), and quality-of-life metrics (e.g., FAACT questionnaire). Secondary endpoints include handgrip strength and survival rates. Researchers should adhere to these standardized protocols to ensure comparability across studies .

Q. What were the primary outcomes of the ROMANA 1 and ROMANA 2 trials, and how do they inform trial design?

ROMANA 1 and 2 were phase III trials in advanced NSCLC patients with cachexia. Both demonstrated significant LBM gains (mean difference: 0.99 kg and 0.65 kg, respectively) but no improvement in handgrip strength. These outcomes highlight the need for composite endpoints (e.g., LBM + functional assessments) and longer trial durations to capture clinically meaningful benefits .

Advanced Research Questions

Q. Why do studies report increased LBM with this compound but no improvement in handgrip strength?

Discrepancies may arise from:

  • Measurement sensitivity : Handgrip strength may not capture subtle muscle function changes.
  • Patient heterogeneity : Advanced cancer patients often have comorbidities affecting strength.
  • Trial duration : Longer exposure (e.g., ROMANA 3 extension) may be required to observe functional benefits .
    Researchers should incorporate alternative functional measures (e.g., 6-minute walk test) and stratify patients by baseline performance status (ECOG-PS).

Q. How do outcomes from Japanese trials (e.g., ONO-7643-04) differ from international studies (ROMANA)?

Japanese trials reported higher LBM gains (1.38–1.89 kg) compared to ROMANA (0.65–0.99 kg). Differences may stem from stricter BMI/weight loss inclusion criteria or genetic/dietary factors. Methodologically, cross-trial comparisons require adjustment for population characteristics and endpoint standardization .

Q. What is the impact of diabetes on this compound efficacy and safety?

Patients with diabetes exhibit reduced weight gain (responders: 32% vs. 58% in non-diabetics) and higher hyperglycemia risk. Researchers should monitor glucose levels and consider pre-existing metabolic conditions in trial stratification .

Q. How do CYP3A4 and CYP2D6 modulators affect this compound pharmacokinetics?

CYP3A4 inhibitors (e.g., ketoconazole) increase this compound exposure (AUC↑ 67%), while inducers (e.g., rifampin) reduce it (AUC↓ 73%). Pharmacokinetic studies should guide dose adjustments in patients on concomitant CYP-modulating therapies .

Q. What predictive factors influence this compound response in cachexia patients?

Key predictors include:

  • ECOG-PS : Patients with ECOG-PS ≥2 have higher discontinuation rates and reduced efficacy.
  • Prior weight loss : Moderate weight loss (5–10%) correlates with better response vs. severe loss (>10%).
    Retrospective analyses recommend excluding ECOG-PS ≥3 patients and stratifying by baseline weight loss .

Q. Can this compound synergize with nutritional support or exercise interventions?

Current evidence is limited. Preclinical models suggest combining this compound with resistance exercise may amplify muscle anabolism. Clinical trials should test multimodal approaches to optimize LBM and functional outcomes .

Q. What are the long-term safety concerns beyond 24 weeks of this compound use?

ROMANA 3 (24-week extension) reported sustained safety with no new toxicity signals. However, hyperglycemia and edema remain risks. Researchers should prioritize long-term monitoring in real-world studies .

Q. How do preclinical models (e.g., xenografts) inform this compound’s impact on tumor growth?

Mouse xenograft studies show no tumor growth acceleration, supporting its safety in cancer patients. Researchers should validate these findings in diverse tumor types and cachexia models .

Q. Does this compound affect bone metabolism in osteosarcopenia?

A pilot trial in osteosarcopenic adults reported increased bone formation markers (P1NP↑ 75%) without altering resorption (CTX). Further studies should explore its role in bone-muscle crosstalk .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.